3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid
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Overview
Description
The research on pyrazole derivatives and related compounds has been extensive due to their broad spectrum of biological activities and applications in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of various pharmacologically active molecules. The compound falls into this category, with its structural features suggesting potential significance in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves diastereoselective routes, employing asymmetric additions and cyclization reactions. A study by Procopiou et al. (2018) detailed the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, showcasing a methodology that could be relevant for synthesizing the compound . The process utilizes rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, suggesting a potential pathway for the introduction of the pyrazole moiety into the target compound (Procopiou et al., 2018).
Molecular Structure Analysis
The structural analysis of pyrazole derivatives is often conducted through single-crystal X-ray diffraction, offering precise insights into their molecular geometry. Kumarasinghe et al. (2009) provided an analysis of similar compounds, which could inform the understanding of the molecular structure of the compound . These analyses help elucidate the spatial arrangement of functional groups, crucial for understanding the compound's reactivity and interactions (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including condensation with aromatic aldehydes, cyclization, and N-arylation, demonstrating a versatile reactivity profile. For instance, Liu et al. (2014) explored the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides, a reaction type that could be applicable to modifying the compound or introducing specific substituents (Liu et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structure, are critical for their practical application. The crystalline structure and solubility in various solvents can significantly impact the compound's utility in medicinal chemistry. Studies like the one by Wang et al. (2017) on X-ray powder diffraction data provide essential data on the crystalline properties of similar compounds, which could be extrapolated to understand the physical properties of the target molecule (Wang et al., 2017).
Chemical Properties Analysis
The chemical behavior of pyrazole derivatives under different conditions, including their stability, reactivity towards electrophiles and nucleophiles, and potential for undergoing various organic reactions, is foundational knowledge for their application in synthesis. The recyclable catalyst study by Tayebi et al. (2011) for condensation reactions exemplifies the types of chemical transformations that these compounds can undergo, highlighting their versatility and reactivity (Tayebi et al., 2011).
properties
IUPAC Name |
3-[(3R,4S)-1-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-3-15-13(2)18(21-20-15)19(26)23-7-6-16(22-8-10-27-11-9-22)14(12-23)4-5-17(24)25/h14,16H,3-12H2,1-2H3,(H,20,21)(H,24,25)/t14-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKZZLGCOVEIJH-ZBFHGGJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCC(C(C2)CCC(=O)O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NN1)C(=O)N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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